molecular formula C20H30ClN B13766003 Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride CAS No. 52583-00-3

Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride

Cat. No.: B13766003
CAS No.: 52583-00-3
M. Wt: 319.9 g/mol
InChI Key: RUKQAPJWMOAWKA-UHFFFAOYSA-N
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Description

Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane itself is a tricyclic cage compound with the formula C10H16, known for its high symmetry and unique structural properties. The incorporation of adamantane fragments into various compounds often enhances their lipophilicity and stability, making them valuable in medicinal chemistry and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane derivatives, including Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride, typically involves radical-based functionalization reactions. These reactions convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . One common method involves the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with BH3·THF .

Industrial Production Methods

Industrial production of adamantane derivatives often relies on the same synthetic routes but on a larger scale. The use of pre-functionalized adamantyl substrates and harsh conditions for introducing functional groups is common. The production process may involve multiple steps, including radical-based functionalization, amidation, and reduction .

Chemical Reactions Analysis

Types of Reactions

Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like BH3·THF, and various catalysts for substitution reactions. The conditions often involve elevated temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various functionalized adamantane derivatives, such as alcohols, amines, and halogenated compounds. These products are valuable intermediates for further chemical transformations .

Scientific Research Applications

Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate lipid membranes, increasing its bioavailability. The compound may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of adamantane and phenyl groups, along with the dimethylaminoethyl side chain, makes it a versatile compound for various applications .

Properties

CAS No.

52583-00-3

Molecular Formula

C20H30ClN

Molecular Weight

319.9 g/mol

IUPAC Name

N,N-dimethyl-2-(2-phenyl-1-adamantyl)ethanamine;hydrochloride

InChI

InChI=1S/C20H29N.ClH/c1-21(2)9-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-4-3-5-7-17;/h3-7,15-16,18-19H,8-14H2,1-2H3;1H

InChI Key

RUKQAPJWMOAWKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl

Origin of Product

United States

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